4-(3-BOC-Aminophenyl)-2-methoxyphenol
Description
4-(3-BOC-Aminophenyl)-2-methoxyphenol is a synthetic phenolic derivative characterized by a tert-butoxycarbonyl (BOC)-protected amine group at the para position of the phenyl ring and a methoxy group at the ortho position of the phenol. The BOC group enhances the compound’s stability during synthesis by protecting the amine functionality, which is critical for applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
tert-butyl N-[3-(4-hydroxy-3-methoxyphenyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(21)19-14-7-5-6-12(10-14)13-8-9-15(20)16(11-13)22-4/h5-11,20H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIUEGNWLWOQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BOC-Aminophenyl)-2-methoxyphenol typically involves the protection of the amino group using tert-butoxycarbonyl (BOC) anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The methoxy and hydroxyl groups are introduced through standard aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes protection of the amino group, followed by functionalization of the aromatic ring. The reactions are optimized for high yield and purity, often using automated synthesis equipment .
Chemical Reactions Analysis
Types of Reactions
4-(3-BOC-Aminophenyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of a nitro group yields an amine .
Scientific Research Applications
4-(3-BOC-Aminophenyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3-BOC-Aminophenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The BOC-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The methoxy and hydroxyl groups also contribute to the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Analogues
The following compounds share the 2-methoxyphenol core but differ in substituents, influencing their biological activity and applications:
Pharmacological Activity Comparison
Analgesic Activity
- Notably, its hepatotoxicity is lower than paracetamol (docking scores: -75.0088 vs. -67.3820 for paracetamol) .
- Paracetamol : Gold-standard analgesic; hepatotoxic at high doses due to NAPQI metabolite .
Anti-Inflammatory and Antioxidant Activity
- 4-(3-Oxopentadecyl)-2-methoxyphenol: As a gingerol homologue, it likely inhibits NF-κB or COX-2 pathways, similar to 6-gingerol. Its long alkyl chain enhances cell membrane permeability .
- 4-(Butoxymethyl)-2-methoxyphenol: Limited data, but methoxyphenols generally exhibit antioxidant properties via radical scavenging .
Lipophilicity and Bioavailability
- BOC-Protected Derivatives : The BOC group increases molecular weight and may reduce aqueous solubility, necessitating formulation adjustments for drug delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
